molecular formula C14H19ClN2 B12498677 N-(2-Chlorobenzyl)quinuclidin-3-amine

N-(2-Chlorobenzyl)quinuclidin-3-amine

Cat. No.: B12498677
M. Wt: 250.77 g/mol
InChI Key: XYDUAQOXABFATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorobenzyl)quinuclidin-3-amine is an organic compound with the molecular formula C14H19ClN2 and a molecular weight of 250.77 g/mol. It is supplied with a high purity of 98.0% . This compound is built around the quinuclidine heterocycle, a bicyclic amine structure recognized as a privileged scaffold in medicinal chemistry due to its presence in various FDA-approved therapeutics and its interest in pharmacological research . The quinuclidine core is functionally versatile; for instance, quinuclidin-3-amine serves as a key synthetic precursor , and related quinuclidine derivatives have demonstrated significant and potent broad-spectrum antimicrobial activity in scientific studies . Such derivatives, particularly quaternary N-halobenzyl quinuclidinium salts, have shown exceptional efficacy against a panel of multidrug-resistant Gram-positive and Gram-negative bacterial strains, including ESKAPE pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae . The primary mechanism of action for these cationic antimicrobial quinuclidinium compounds is believed to involve a destructive interaction with the bacterial outer membrane . Beyond antimicrobial applications, the quinuclidine structure is a key component in central nervous system (CNS) active drug research, serving as a bicyclic analog of acetylcholine for the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors investigated for neurodegenerative diseases . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C14H19ClN2/c15-13-4-2-1-3-12(13)9-16-14-10-17-7-5-11(14)6-8-17/h1-4,11,14,16H,5-10H2

InChI Key

XYDUAQOXABFATD-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Substrate Ratio : A 1:1 molar ratio of quinuclidin-3-amine to 2-chlorobenzyl bromide is typical, though excess alkylating agent (1.2–1.5 eq.) improves yields.
  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to stabilize ionic intermediates.
  • Base : Triethylamine (TEA) or sodium hydride (NaH) neutralizes the generated HX (X = Cl, Br), driving the reaction forward.
  • Temperature : Reactions proceed at reflux (60–80°C) for 6–12 hours, monitored via thin-layer chromatography (TLC).

Example Procedure :

  • Dissolve quinuclidin-3-amine (1.0 eq.) in anhydrous THF under nitrogen.
  • Add 2-chlorobenzyl bromide (1.2 eq.) dropwise, followed by TEA (2.0 eq.).
  • Reflux for 8 hours, then concentrate under reduced pressure.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Yield : 65–80%.

Reductive Amination of Quinuclidin-3-one with 2-Chlorobenzylamine

Reductive amination offers an alternative pathway using quinuclidin-3-one and 2-chlorobenzylamine. This method avoids handling moisture-sensitive alkylating agents and enables stereocontrol.

Mechanism and Catalysis

  • Iminium Formation : Quinuclidin-3-one reacts with 2-chlorobenzylamine to form an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with palladium on carbon (Pd/C) reduces the imine to the tertiary amine.

Optimization Insights :

  • pH Control : Buffered conditions (pH 4–6, acetic acid) stabilize the imine intermediate.
  • Catalyst : Pd/C (5% w/w) under H2 (1–3 atm) achieves quantitative conversion in 12–24 hours.
  • Solvent : Methanol or ethanol ensures solubility of both reactants.

Example Procedure :

  • Combine quinuclidin-3-one (1.0 eq.) and 2-chlorobenzylamine (1.1 eq.) in methanol.
  • Add acetic acid (0.5 eq.) and stir at room temperature for 1 hour.
  • Introduce NaBH3CN (1.5 eq.) and stir for 12 hours.
  • Filter, concentrate, and purify via recrystallization (ethanol/water).

Yield : 70–85%.

Resolution of Racemic Mixtures via Chiral Acids

For enantiomerically pure this compound, chiral resolution is employed. This method is critical for pharmaceutical applications requiring specific stereochemistry.

Key Steps:

  • Racemic Synthesis : Prepare the racemic amine via alkylation or reductive amination.
  • Diastereomeric Salt Formation : React the racemic mixture with a chiral acid (e.g., L-tartaric acid) in ethanol.
  • Crystallization : Diastereomeric salts exhibit differing solubilities, enabling separation.
  • Neutralization : Treat the isolated salt with a base (e.g., NaOH) to recover the enantiopure amine.

Yield : 40–60% per enantiomer.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Alkylation High efficiency; simple setup Requires hazardous alkylating agents 65–80%
Reductive Amination Stereocontrol; avoids alkylating agents Longer reaction times; pH sensitivity 70–85%
Chiral Resolution Delivers enantiopure product Low yield; multiple purification steps 40–60%

Industrial-Scale Considerations

  • Cost-Effectiveness : Alkylation is preferred for bulk synthesis due to lower catalyst costs.
  • Safety : Reductive amination avoids toxic byproducts (e.g., HX gases).
  • Regulatory Compliance : Chiral resolution meets FDA requirements for enantiopure drugs.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems enhance reaction control and scalability for alkylation.
  • Biocatalysis : Immobilized transaminases show promise for asymmetric synthesis under mild conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)quinuclidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about quinuclidine derivatives and their applications:

Quinuclidine Derivatives: Overview
Quinuclidine derivatives have a variety of pharmaceutical applications, largely due to their interaction with nicotinic acetylcholine receptors and substance P receptors . Quinuclidine is a structural motif with potential uses in diverse fields such as medicine, pharmacy, and the food industry .

Specific Applications and Research

  • Nicotinic Acetylcholine Receptor Activation: Quinuclidine urea derivatives activate central nicotinic acetylcholine receptors, which can improve pathological conditions or disease symptoms . They may be useful as antipruritics for treating and preventing pruritus that resists existing drugs .
  • alpha7 Nicotinic Acetylcholine Receptor Silent Agonists: Quinuclidine spirocyclic derivatives have been characterized as α7 silent agonists using electrophysiological assays .
  • Substance P Antagonists: Certain quinuclidine compounds act as substance P antagonists and are useful in treating gastrointestinal disorders, central nervous system disorders, inflammatory diseases, respiratory diseases, and pain . Conditions include ulcer, colitis, anxiety, psychosis, rheumatoid arthritis, inflammatory bowel diseases, asthma and migraine .
  • Anti-inflammatory Agent: Cis-3-[(2-chlorophenyl)methyl-amino]-2-benzhydrylquinuclidine is an anti-inflammatory agent .
  • Antimicrobial and Antioxidative Activity: Quaternary ammonium salts derived from 3-substituted quinuclidine have antioxidative, antibacterial, and antifungal properties . N-p-nitrobenzyl-3-hydroxyquinuclidinium bromide showed the highest antioxidative potential and was further investigated by DNA nicking assay .

Chemical Synthesis and Reactions

  • Quinuclidine Urea Derivatives: These derivatives can be produced using a quinuclidin-3-amine derivative in a urea reaction . The concentration of the quinuclidin-3-amine derivative used for the urea reaction is preferably 1 mmol / L to 1 mol / L .
  • Reduction Reaction: N-acyl-(quinuclidin-3-yl)-amine derivatives can be obtained by a reduction reaction using a reducing agent acting on the amine derivative . Reducing agents include lithium aluminum hydride, aluminum hydride, sodium bis (2-methoxyethoxy) aluminum hydride, lithium triethylborohydride, borohydride, borohydride / dimethyl sulfide complex, boron hydride / tetrahydrofuran complex or 9-borabicyclo [3,3] -nonane (9-BBN) .

Specific Mentions of N-(2-Chlorobenzyl)quinuclidin-3-amine

  • Cis-3-[(2-chlorophenyl)methyl-amino]-2-benzhydrylquinuclidine is an anti-inflammatory agent . It can cause a 50% inhibition in swelling at the 100 g./kg. dose level when given by the oral route .

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)quinuclidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinuclidine ring and 2-chlorobenzyl group contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Comparison Table

Compound Substituent Position Molecular Weight (g/mol) Key Feature
N-(2-Chlorobenzyl)quinuclidin-3-amine Ortho-Cl ~238.7* Rigid quinuclidine core
N-(4-Chlorobenzyl)pyrimidin-2-amine Para-Cl 219.67 Planar pyrimidine ring
N-(2-Chlorobenzyl)pyrimidin-2-amine Ortho-Cl 219.67 Steric hindrance at ortho site

*Estimated based on quinuclidine (139.24 g/mol) and 2-chlorobenzyl (125.59 g/mol) moieties.

Heterocyclic Core Modifications

Replacing the quinuclidine core with other heterocycles alters pharmacological profiles:

  • (3-Chloro-quinoxalin-2-yl)-ethyl-amine (CAS 99421-13-3) features a quinoxaline ring, which introduces π-π stacking capabilities and planar geometry. This compound’s extended aromatic system may enhance DNA intercalation or enzyme inhibition .
  • N-(2-Chloro-6-methylphenyl)-8-[(3S)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine (DB08057) incorporates an imidazoquinoxaline scaffold and a methylpiperazine group, enabling dual-targeting (e.g., kinase and receptor modulation) .

Functional Group Variations

  • N-(2-Chlorobenzyl)-2-butanamine hydrochloride (CAS 1049773-97-8) replaces the quinuclidine with a linear butanamine chain.
  • N-(4,5-Dibromo-2-ethoxyphenyl)-N-(2-chlorobenzyl)benzenesulfonamide (6k) introduces sulfonamide and dibromoethoxy groups, enhancing electronegativity and enabling potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 42.21 µM) .

Biological Activity

N-(2-Chlorobenzyl)quinuclidin-3-amine is a compound derived from the quinuclidine scaffold, which has garnered attention due to its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article focuses on the biological activity of this compound, highlighting its interactions with various receptors, its pharmacological properties, and relevant research findings.

Structure and Properties

This compound features a quinuclidine core substituted with a 2-chlorobenzyl group. This structural modification is significant as it influences the compound's interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors

This compound has been studied for its effects on α7 nAChRs, which are implicated in various neurological conditions. Research indicates that compounds similar to this compound can act as partial agonists at these receptors, modulating their activity and potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .

Inhibition of Cholinesterases

Studies have shown that quinuclidine-based compounds exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants (kik_i) for these compounds typically range from 1.0×1031.0\times 10^3 to 15×103M1min115\times 10^3M^{-1}min^{-1}, indicating their potential as CNS-active agents . The structure of this compound may enhance its cholinergic activity due to the favorable orientation and interaction within the active site of these enzymes.

CNS Activity and Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of quinuclidine derivatives. For example, a study on various quinuclidine-based carbamates demonstrated their ability to cross the blood-brain barrier (BBB) and their lack of cytotoxicity towards neuronal cells. These findings suggest that this compound could be developed further as a candidate for treating cognitive impairments associated with Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the quinuclidine scaffold can significantly impact biological activity. For instance, the introduction of different substituents on the benzyl group can alter receptor affinity and selectivity. A systematic investigation into SAR has revealed that certain modifications enhance binding affinity to α7 nAChRs while maintaining low toxicity profiles .

Data Summary

Compound Target Inhibition Constant (kik_i) Notes
This compoundAChE1.015×103M1min11.0-15\times 10^3M^{-1}min^{-1}Potential CNS-active compound
Quinuclidine-based carbamatesBChEVariesPromising candidates for Alzheimer’s treatment
Various quinuclidinesα7 nAChRHigh affinityNeuroprotective effects observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.